molecular formula C16H12F5N3O B611773 VU6005649

VU6005649

Cat. No.: B611773
M. Wt: 357.28 g/mol
InChI Key: NYBZCKAQIIPSDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VU6005649 is a central nervous system (CNS) penetrant compound that acts as a positive allosteric modulator of metabotropic glutamate receptors 7 and 8 (mGlu7 and mGlu8). It has shown significant potential in scientific research due to its ability to modulate these receptors with high selectivity and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

VU6005649 is synthesized from a series of pyrazolo[1,5-a]pyrimidines. The synthetic route involves multiple steps, including the formation of the pyrazolo[1,5-a]pyrimidine core and subsequent functionalization to introduce the desired substituents . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions

VU6005649 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dimethyl sulfoxide, ethanol) . The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can be used to study the structure-activity relationships and optimize the compound’s efficacy and selectivity .

Properties

IUPAC Name

3-(2,3-difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F5N3O/c1-7-6-11(16(19,20)21)24-15(22-7)12(8(2)23-24)9-4-5-10(25-3)14(18)13(9)17/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBZCKAQIIPSDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)C(F)(F)F)C)C3=C(C(=C(C=C3)OC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does 3-(2,3-Difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine interact with the mGlu7 receptor, and what are the downstream effects?

A: 3-(2,3-Difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, also known as VU6005649, acts as a positive allosteric modulator (PAM) of the mGlu7 receptor []. Unlike orthosteric agonists like glutamate or L-(+)-2-Amino-4-phosphonobutyric acid (L-AP4) which bind to the primary glutamate binding site, PAMs like this compound bind to a distinct allosteric site on the receptor. This binding enhances the receptor's response to glutamate, leading to increased downstream signaling. Although the exact binding site of this compound on mGlu7 remains to be fully characterized, this interaction ultimately results in amplified activation of G-proteins and subsequent intracellular signaling cascades [].

Q2: Are there differences in how this compound interacts with mGlu7 compared to other PAMs or agonists?

A: Research indicates that while this compound and other mGlu7 PAMs share a similar mechanism of action, they might exhibit subtle differences in their maximal potentiation levels depending on whether glutamate or L-AP4 is used as the agonist []. This suggests that the conformational changes induced by different PAMs, including this compound, might influence the receptor's sensitivity to different agonists. Further investigation is needed to fully elucidate these nuances and their implications for drug development.

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